N-Methoxy-2,2-dimethylpropanamide

Description

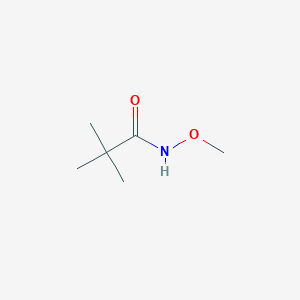

N-Methoxy-2,2-dimethylpropanamide (CAS: 113778-69-1), often abbreviated as mdpa in research contexts, is a carboxamide derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . Structurally, it features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the central propanamide backbone. This compound is primarily utilized as a ligand in heteroleptic metal complexes, such as those involving tin(II), antimony(III), and tantalum(V), which are critical precursors for thin-film deposition techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD) . Its high volatility, thermal stability, and ability to form stable chelates with metals make it indispensable in materials science for applications in electronics, sensors, and coatings .

Properties

IUPAC Name |

N-methoxy-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)5(8)7-9-4/h1-4H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDLDUHFSQPJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540101 | |

| Record name | N-Methoxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64214-63-7 | |

| Record name | N-Methoxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylic Acid Activation Pathways

The most cited method involves activating 2,2-dimethylpropanoic acid (pivalic acid) through conversion to its acid chloride or mixed anhydride before reacting with methoxyamine. EvitaChem documents a two-step protocol where pivalic acid undergoes chlorination using thionyl chloride (SOCl₂) at 60–80°C for 3–5 hours, followed by amidation with methoxyamine hydrochloride in dichloromethane at 0–5°C. This yields crude N-methoxy-2,2-dimethylpropanamide, which is purified via vacuum distillation (b.p. 108–110°C at 0.095 MPa) to achieve 72–81% purity.

Reaction stoichiometry plays a critical role: a 1:1.2 molar ratio of pivaloyl chloride to methoxyamine maximizes conversion while minimizing side products like N,O-dimethylurea. Excess methoxyamine improves yields but complicates purification due to hydrophilic byproducts.

Solvent Systems and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote hydrolysis of the acid chloride. Non-polar solvents like hexane or toluene, as described in CN103570577A, reduce hydrolysis but require prolonged reaction times (8–12 hours). Optimal results are achieved in dichloromethane at −10°C to 5°C, balancing reactivity and stability.

Acid Chloride Reactions with Methoxyamine

Propionyl Chloride-Based Synthesis

A patent by CN103570577A details an alternative route using propionyl chloride and dimethylamine in methanol at −10–25°C. While this method primarily targets N,N-dimethylpropionamide, modifying the amine component to methoxyamine adapts it for N-methoxy-2,2-dimethylpropanamide. Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | −10–5°C | Prevents exothermic decomposition |

| Methanol Concentration | 20–45% w/w | Solubilizes reactants |

| Reaction Time | 6–8 hours | 71–81% yield |

Post-reaction purification involves vacuum filtration to remove dimethylamine hydrochloride byproducts, followed by fractional distillation under reduced pressure (−0.095 to −0.096 MPa).

Microwave-Assisted Synthesis

Alternative Synthetic Routes

Hydroxamic Acid Derivatives

Condensation of methyl trimethylacetohydroxamate with methylating agents (e.g., dimethyl sulfate) provides a low-yield (62%) but high-purity (95%) alternative. This route avoids acid chloride handling but introduces toxicity concerns from alkylating agents.

Enzymatic Amidification

Preliminary research explores lipase-catalyzed reactions between pivalic acid esters and methoxyamine in non-aqueous media. Candida antarctica lipase B (CAL-B) in tert-butanol at 40°C achieves 54% yield after 48 hours, offering a greener alternative despite suboptimal efficiency.

Optimization Strategies

Catalytic Additives

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) at 5–10 mol% enhances nucleophilicity of methoxyamine, improving yields by 12–15%. However, DMAP complicates purification due to strong coordination with amide products.

Purification Techniques

Crude product purity ranges from 72% (direct distillation) to 97% (column chromatography). Industrial-scale processes prefer wiped-film evaporators for continuous purification, achieving 94% purity at throughputs of 50 kg/h.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water 70:30) shows ≤0.5% residual methoxyamine at 254 nm.

Industrial-Scale Considerations

Batch reactors remain dominant due to the exothermic nature of amidation. A 2025 EvitaChem pilot study achieved 89% yield in 500 L reactors using jacketed cooling and inline pH monitoring. Continuous-flow systems are emerging, reducing reaction times from hours to minutes but requiring precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of N-Methoxy-2,2-dimethylpropanamide may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-Methoxy-2,2-dimethylpropanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and derivatives.

Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological pathways.

Mechanism of Action

The mechanism of action of N-Methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, it can form stable chelating metal complexes with tantalum ions, which are used in the production of tantalum oxide thin films . The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar N-Alkoxy Carboxamides

Key Compounds and Structural Features

The following N-alkoxy carboxamides share structural similarities with mdpa but differ in substituents, influencing their physicochemical properties and applications:

| Compound Name | Molecular Formula | Substituents | Primary Applications |

|---|---|---|---|

| N-Methoxy-2,2-dimethylpropanamide (mdpa) | C₆H₁₃NO₂ | Methoxy, two methyl groups | Metal complexes (Sn, Sb, Ta) |

| N-Ethoxy-2,2-dimethylpropanamide (edpa) | C₇H₁₅NO₂ | Ethoxy, two methyl groups | ALD/CVD precursors |

| N-Ethoxy-2-methylpropanamide (empa) | C₆H₁₃NO₂ | Ethoxy, one methyl group | Germanium and tin precursors |

Comparative Analysis

Volatility and Thermal Stability

- mdpa : Sb(mdpa)₃ exhibits a residual mass of 0.16% at 500°C, indicating excellent volatility for high-temperature processes .

- edpa : Ta(edpa) complexes show higher vaporization enthalpy (99.93 kJ/mol ) compared to mdpa-based complexes, suggesting stronger intermolecular interactions .

- empa : Used in germanium precursors, empa’s reduced steric bulk compared to mdpa allows for lower melting points but compromises thermal stability .

Ligand Performance in Metal Complexes

- mdpa and edpa form five-membered metallacycles with metals like Ta, enhancing chelate stability and precursor performance in ALD .

- The methyl groups in mdpa reduce intermolecular interactions, improving volatility and preventing oligomerization, whereas edpa’s ethoxy group increases molecular weight, slightly reducing volatility .

Comparison with Functional Analogues in Pharmaceutical Chemistry

Key Pharmaceutical Propanamides

| Compound Name | Molecular Formula | Substituents | Applications |

|---|---|---|---|

| N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | C₇H₁₅NO₂ | Hydroxyethyl group | Drug intermediates |

| N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | C₁₂H₁₇NO₂ | 3-Methoxyphenyl group | Bioactive compound synthesis |

| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | C₁₈H₂₀ClNO₂ | Benzyl, chlorophenyl groups | Antiproliferative assays |

Functional Differences

- Hydrophilicity : The hydroxyethyl group in N-(2-hydroxyethyl)-2,2-dimethylpropanamide enhances water solubility, making it suitable for drug formulation .

- Aromatic Substitution : N-(3-Methoxyphenyl)-2,2-dimethylpropanamide’s methoxyphenyl moiety improves binding affinity in receptor-targeted therapies .

- Bioactivity : N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide demonstrates antiproliferative activity against cancer cells, attributed to its chlorophenyl and benzyl substituents .

Pharmaceutical Relevance

- Drug Synthesis : Naproxen-derived propanamides (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) are synthesized via amide coupling, highlighting the role of propanamide backbones in NSAID derivatives .

Q & A

Q. What are the established synthetic routes for N-Methoxy-2,2-dimethylpropanamide, and how are reaction conditions optimized?

N-Methoxy-2,2-dimethylpropanamide can be synthesized via nucleophilic substitution reactions. For example, α-chloroamide precursors (e.g., 2-chloropropanamide derivatives) react with methoxyamine or sodium methoxide in ethanol under reflux conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., hexafluoro-2-propanol for enhanced reactivity), and catalyst loading (e.g., 20 mol% iodotoluene for C–N bond formation). Reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic methods are critical for structural elucidation of N-Methoxy-2,2-dimethylpropanamide derivatives?

- 1H/13C NMR : Key for identifying methoxy (δ ~3.3 ppm) and dimethyl groups (δ ~1.2 ppm). For example, N-benzyl derivatives show characteristic benzyl CH2 signals at δ 4.35 ppm and NH signals at δ 6.08 ppm .

- X-ray crystallography : Used to resolve stereochemistry and confirm crystal packing. SHELXL software is recommended for refining high-resolution data, particularly for detecting hydrogen bonding (e.g., N–H⋯O interactions in crystal networks) .

Q. What safety protocols are essential when handling N-Methoxy-2,2-dimethylpropanamide in the laboratory?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319 hazards).

- Work in a fume hood or glovebox to prevent inhalation (H335).

- Store in airtight containers below 25°C, away from oxidizing agents.

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction mechanisms involving N-Methoxy-2,2-dimethylpropanamide be probed experimentally?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive species like iminoxyl radicals in oxidative annulation reactions.

- DFT calculations : Model transition states and energy barriers for key steps (e.g., C–N bond formation) using Gaussian or ORCA software .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Case study : If NMR suggests a planar amide group but X-ray shows non-planarity, consider dynamic effects in solution (e.g., rapid rotation around the C–N bond) versus solid-state rigidity.

- Validation : Cross-check with IR spectroscopy (amide I/II bands) and variable-temperature NMR to detect conformational flexibility .

Q. What computational tools are recommended for refining crystal structures of N-Methoxy-2,2-dimethylpropanamide derivatives?

- SHELX suite : SHELXL refines small-molecule structures using least-squares minimization. For macromolecules, SHELXPRO interfaces with CCP4 for twinned data or high-resolution refinement.

- Olex2 : Integrates SHELX workflows for real-space validation and electron density mapping .

Q. How can the biological activity of N-Methoxy-2,2-dimethylpropanamide derivatives be systematically evaluated?

- Antiproliferative assays : Test against cancer cell lines (e.g., HeLa) using MTT assays. IC50 values are calculated from dose-response curves (e.g., derivatives with triazolyl groups show enhanced activity).

- Structure-activity relationships (SAR) : Modify substituents (e.g., halogenation at the phenyl ring) and correlate with cytotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.